
Paroxetine hydrochloride
Overview
Description
Paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), was first developed in the late 1970s and has since become a cornerstone in treating major depressive disorder (MDD), generalized anxiety disorder (GAD), and other psychiatric conditions . Its molecular formula is C₁₉H₂₀FNO₃·HCl, with a molecular weight of 365.83 g/mol . The compound exists as a white crystalline powder and is synthesized via demethylation reactions using stable reagents like ethyl chloroformate, achieving industrial-scale purity (>99.5%) . Clinically, this compound is administered as an immediate-release (IR) tablet, with efficacy supported by extensive pharmacokinetic (PK) and pharmacodynamic (PD) data .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paroxetine hydrochloride is synthesized through a multi-step process involving the reaction of 4-fluorophenylpiperidine with 3,4-methylenedioxybenzaldehyde to form the intermediate compound, which is then reduced and cyclized to produce paroxetine . The final step involves the conversion of paroxetine to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Paroxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Paroxetine can be oxidized to form its N-oxide derivative.
Reduction: Reduction of paroxetine can lead to the formation of its secondary amine derivative.
Substitution: Paroxetine can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed:
Oxidation: Paroxetine N-oxide.
Reduction: Secondary amine derivative of paroxetine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Major Depressive Disorder
Paroxetine has been shown to be effective in treating MDD. Clinical trials indicate that it significantly reduces symptoms compared to placebo, as measured by the Hamilton Depression Rating Scale (HDRS) and Clinical Global Impression (CGI) scores. In one study, paroxetine demonstrated a statistically significant improvement over placebo with a notable reduction in HDRS scores .
Social Anxiety Disorder
The efficacy of paroxetine for SAD has been established in multiple randomized controlled trials. A notable study found that patients treated with paroxetine had a relapse rate of 14% compared to 39% in the placebo group, indicating its effectiveness in preventing relapse .
Obsessive-Compulsive Disorder
Paroxetine is also effective for OCD, with studies showing significant improvements in symptoms when compared to placebo . The treatment duration and dosage vary, but typical regimens involve doses ranging from 20 mg to 50 mg daily.
Pharmacodynamics and Mechanism of Action
Paroxetine functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels available for neurotransmission. This mechanism underlies its effectiveness across various anxiety and mood disorders .
Case Study: Paroxetine Overdose During Pregnancy
One reported case involved a pregnant woman who overdosed on paroxetine but exhibited no severe symptoms following medical intervention. This case highlights the need for careful monitoring when prescribing SSRIs during pregnancy .
Clinical Trial: Efficacy in Chronic Tension-Type Headache
A clinical trial evaluated paroxetine's efficacy for chronic tension-type headaches unresponsive to amitriptyline. Results indicated that while paroxetine did not significantly reduce headache frequency in those previously treated with amitriptyline, it showed modest benefits for patients who had not responded to placebo .
Potential Side Effects and Risks
While generally well-tolerated, paroxetine is associated with side effects such as:
Pharmacokinetics and Drug Interactions
Paroxetine is metabolized predominantly by CYP2D6 enzymes, which can lead to significant drug interactions. It can inhibit the metabolism of other drugs processed by this pathway, necessitating caution when co-prescribing medications like risperidone or atomoxetine .
Summary Table of Applications and Efficacy
Application | Study Type | Efficacy | Notes |
---|---|---|---|
Major Depressive Disorder | Placebo-Controlled Trials | Significant improvement over placebo | HDRS scores decreased significantly |
Social Anxiety Disorder | Randomized Controlled Trials | Lower relapse rates compared to placebo | 14% vs 39% relapse rates |
Obsessive-Compulsive Disorder | Clinical Trials | Significant symptom reduction | Effective across various dosages |
Chronic Tension-Type Headache | Open-label Trial | Modest benefits noted | Ineffective post-amitriptyline treatment |
Mechanism of Action
Paroxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, in the brain. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target of paroxetine is the serotonin transporter (SERT), which it binds to with high affinity, preventing the reabsorption of serotonin into presynaptic neurons . This action helps alleviate symptoms of depression and anxiety by maintaining higher levels of serotonin in the brain .
Comparison with Similar Compounds
Paroxetine Mesylate
Formulation and Bioequivalence Paroxetine mesylate, a salt alternative to paroxetine hydrochloride, is available only in a 7.5 mg capsule . However, well-designed clinical trials comparing bioequivalence and therapeutic outcomes between the two salts are lacking .
Key Differences
Paroxetine Controlled-Release (CR)
Formulation Technology The CR formulation uses enteric-coated, hydrophilic gel matrices (e.g., hypromellose) to delay drug release, reducing peak plasma concentrations and improving gastrointestinal (GI) tolerability . Dry granulation and double-compression methods ensure dissolution similarity (ƒ₂ > 50) to IR formulations, with relative bioavailability ranging from 108.7% to 146.8% .
Comparative PK Profile
Parameter | IR Formulation | CR Formulation |
---|---|---|
CYP2D6 Inhibition | Significant | Similar inhibition profile |
Tolerability | Higher GI adverse events | Improved GI tolerability |
Other Formulations
- Fast-Dissolving Sublingual Films : Preliminary studies show rapid absorption (similar to IR) but lack comparative clinical data .
- Sustained-Release Tablets : Optimized with hydroxypropyl methylcellulose (HPMC) to match brand-product dissolution profiles, ensuring stability under accelerated conditions .
Biological Activity
Paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is primarily used in the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. Its biological activity is characterized by its interaction with various neurotransmitter systems and molecular targets, leading to significant pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, pharmacokinetics, and case studies.
Paroxetine's primary mechanism involves the inhibition of the serotonin transporter (SERT), which increases serotonin levels in the synaptic cleft. This action is crucial for its antidepressant and anxiolytic effects. The binding affinity of paroxetine to SERT is notably high, making it one of the most potent SSRIs available .
Molecular Interactions
- Serotonin Transporter (SERT) : Paroxetine binds to SERT, preventing the reuptake of serotonin into presynaptic neurons.
- Cytochrome P450 Enzymes : It interacts with CYP2D6 and CYP3A4, which are involved in its metabolism. Genetic polymorphisms in these enzymes can significantly affect paroxetine's pharmacokinetics .
- Protein Binding : Approximately 95% of paroxetine is bound to plasma proteins, primarily P-glycoprotein (P-gp), which influences its distribution and elimination .
Pharmacokinetics
The pharmacokinetic profile of paroxetine includes:
- Absorption : Rapidly absorbed after oral administration.
- Volume of Distribution : Ranges from 3.1 to 28.0 L/kg.
- Elimination Half-Life : Approximately 21 hours .
- Metabolism : Primarily metabolized in the liver with inactive metabolites formed through oxidation and conjugation .
Clinical Efficacy
Paroxetine has been shown to be effective in various clinical settings. A systematic review encompassing 29 published clinical trials indicated that paroxetine was more effective than placebo in reducing symptoms of major depressive disorder .
Efficacy Summary Table
Condition | Efficacy Compared to Placebo | Key Findings |
---|---|---|
Major Depressive Disorder | Significant | Fewer patients showed no improvement (RR 0.83) |
Generalized Anxiety Disorder | Significant | Statistically superior on HAM-A scale |
Obsessive-Compulsive Disorder | Significant | Effective in reducing compulsive behaviors |
Adverse Effects
While paroxetine is effective, it is also associated with several adverse effects. Commonly reported side effects include:
A notable concern is the increased risk of suicidal ideation, particularly in younger populations .
Case Study 1: Overdose During Pregnancy
A 21-year-old pregnant woman ingested approximately 300 mg of paroxetine as a suicide attempt but exhibited no significant adverse effects after treatment with gastric lavage and monitoring . This case highlights the need for careful management and monitoring during pregnancy when SSRIs are involved.
Case Study 2: Serotonin Syndrome
An 18-year-old female developed serotonin syndrome after taking an overdose of paroxetine. She was treated successfully with hydration and cyproheptadine, emphasizing the importance of recognizing serotonin syndrome in patients on SSRIs .
Research Findings on Microbiota Interaction
Recent studies have suggested that paroxetine may alter gut microbiota composition and bile acid levels. In a study involving DBA/2J mice treated with paroxetine, significant changes were observed in microbiota diversity and metabolic profiles, indicating potential implications for gastrointestinal health and overall metabolism .
Q & A
Basic Research Questions
Q. What advanced spectroscopic techniques are recommended for structural elucidation of paroxetine hydrochloride, and how are they applied experimentally?
- Methodological Answer : Use 2D-NMR techniques (¹H-¹H COSY, ¹³C-¹H HSQC, and ¹³C-¹H HMBC) to assign all hydrogen and carbon signals in this compound. For example, DEPT 135° spectra distinguish CH₃, CH₂, and CH groups, while HMBC correlations resolve long-range coupling between carbons and hydrogens. Employ a high-field NMR spectrometer (≥400 MHz) with deuterated solvents (e.g., DMSO-d₆) to enhance resolution .
Q. How can researchers validate the purity of this compound batches using pharmacopeial standards?
- Methodological Answer : Follow USP guidelines for system suitability testing. Use HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30). Monitor impurities like paroxetine-related compounds A and B (retention times ~0.9 and 1.0 relative to paroxetine). Calculate purity using peak area normalization, ensuring ≤0.1% for individual impurities .
Q. What experimental designs are optimal for studying this compound’s dissolution profile in extended-release formulations?
- Methodological Answer : Use a USP Apparatus II (paddle) at 50 rpm with 900 mL of pH 6.8 phosphate buffer. Compare dissolution profiles using similarity factor (f₂) ≥50 against reference products. Optimize hydrophilic matrix materials (e.g., HPMC K100LV/K4M blends) via orthogonal experiments to achieve zero-order release kinetics .
Advanced Research Questions
Q. How can conflicting clinical data on this compound’s association with breast cancer risk be reconciled?
- Methodological Answer : Conduct stratified analyses to adjust for confounders (e.g., menopausal status, hormone therapy). For example, Fulton-Kehoe’s study found a 50% risk reduction (OR=0.52) in high-dose users, while Wernli et al. observed no association. Use Cox proportional hazards models with time-dependent covariates to address latency and cumulative dose effects .
Q. What strategies mitigate batch-to-batch variability in this compound’s amorphous-to-hydrate transitions?
- Methodological Answer : Apply thermodynamic modeling (e.g., Gibbs free energy calculations) to predict hydrate stability. Experimentally, use dynamic vapor sorption (DVS) to monitor moisture uptake and X-ray powder diffraction (XRPD) to detect crystalline phases. Store samples at ≤40% RH to suppress hydrate formation .
Q. How do serotonin transporter (SERT) binding kinetics differ between this compound and its deuterated analogs?
- Methodological Answer : Perform radioligand displacement assays using [³H]paroxetine. Compare IC₅₀ values for SERT inhibition between paroxetine-d4 hydrochloride and the parent compound. Use HEK-293 cells expressing human SERT to quantify binding affinity (Kd) and dissociation rates .
Q. What methodological challenges arise when comparing bioequivalence of paroxetine mesylate and hydrochloride salts?
- Methodological Answer : Address differences in pharmacokinetic profiles due to salt form solubility. Conduct crossover studies with LC-MS/MS quantification of plasma paroxetine levels. Use non-compartmental analysis (NCA) for AUC₀–∞ and Cmax comparisons, ensuring 90% confidence intervals within 80–125% .
Q. How can multimodal therapies (e.g., rTMS + paroxetine) be optimized for treatment-resistant depression?
- Methodological Answer : Design randomized trials with factorial designs to isolate interaction effects. For example, combine 20 mg/day paroxetine with 10 Hz rTMS (1,200 pulses/session) over the left dorsolateral prefrontal cortex. Assess serum biomarkers (BDNF, 5-HT) at baseline and 8 weeks to quantify neuroplasticity changes .
Q. Data Contradiction Analysis
Q. Why do some studies report paroxetine’s efficacy against chemotherapy-induced fatigue while others do not?
- Critical Analysis : Morrow et al. found no fatigue reduction (p=0.23) despite reduced depression scores (p<0.01), suggesting fatigue may involve non-serotonergic pathways (e.g., inflammatory cytokines). Reanalyze data with mediation models to disentangle fatigue-depression overlap and stratify by baseline CRP levels .
Q. How should researchers address discrepancies in impurity profiles between generic and innovator paroxetine formulations?
- Critical Analysis : Use forced degradation studies (acid/alkaline hydrolysis, oxidation) to identify degradation pathways. Compare impurity thresholds via LC-MS with ion trap detection, referencing USP monographs for acceptance criteria. Investigate excipient interactions (e.g., magnesium stearate) as potential catalysts .
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-RVXRQPKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61869-08-7 (Parent) | |
Record name | Paroxetine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50228914 | |
Record name | Paroxetine hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78246-49-8, 130855-16-2, 110429-35-1 | |
Record name | Paroxetine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78246-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paroxetine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paroxetine hydrochloride, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paroxetine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Paroxetine hydrochloride [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride (1:1), (3S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAROXETINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I3T11UD2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PAROXETINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V22ESA4MA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.